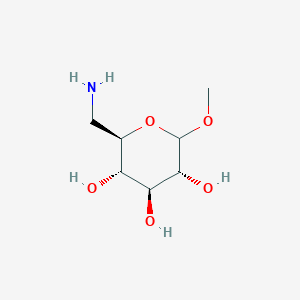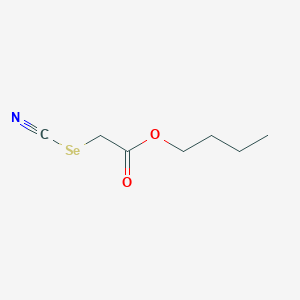
Butyl selenocyanoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroselenocyanoacetic acid butyl ester is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound contains selenium, which is known for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroselenocyanoacetic acid butyl ester can be synthesized through the esterification of hydroselenocyanoacetic acid with butanol. The reaction typically involves heating the carboxylic acid and alcohol in the presence of a mineral acid catalyst, such as sulfuric acid, to form the ester and water . The reaction is reversible, so an excess of one of the reactants is often used to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of esters like hydroselenocyanoacetic acid butyl ester can be achieved using peptide coupling reagents such as TBTU, TATU, or COMU in the presence of organic bases . These methods allow for efficient and selective esterification at room temperature, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Hydroselenocyanoacetic acid butyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to form hydroselenocyanoacetic acid and butanol.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Acidic Hydrolysis: Uses dilute hydrochloric acid or sulfuric acid as the catalyst.
Basic Hydrolysis (Saponification): Uses sodium hydroxide or potassium hydroxide.
Reduction: Uses lithium aluminum hydride as the reducing agent.
Major Products Formed
Hydrolysis: Forms hydroselenocyanoacetic acid and butanol.
Reduction: Forms the corresponding alcohol.
Substitution: Forms various substituted products depending on the nucleophile used.
Scientific Research Applications
Hydroselenocyanoacetic acid butyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hydroselenocyanoacetic acid butyl ester involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol . In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Hydroselenocyanoacetic acid butyl ester can be compared to other esters such as ethyl acetate and methyl butyrate . While these compounds share similar structural features, the presence of selenium in hydroselenocyanoacetic acid butyl ester imparts unique chemical properties and potential applications. Similar compounds include:
Ethyl acetate: Commonly used as a solvent and in the production of paints and coatings.
Methyl butyrate: Used in flavorings and fragrances.
Properties
CAS No. |
63906-49-0 |
|---|---|
Molecular Formula |
C7H11NO2Se |
Molecular Weight |
220.14 g/mol |
IUPAC Name |
butyl 2-selenocyanatoacetate |
InChI |
InChI=1S/C7H11NO2Se/c1-2-3-4-10-7(9)5-11-6-8/h2-5H2,1H3 |
InChI Key |
MQIZVJNTYOXPPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C[Se]C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methylphenyl)amino]-1-oxo-2-butanyl}benzamide](/img/structure/B13809738.png)

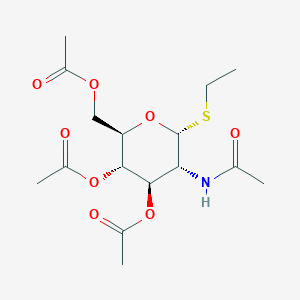
![3,5-Dibromo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13809761.png)

![4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid](/img/structure/B13809780.png)
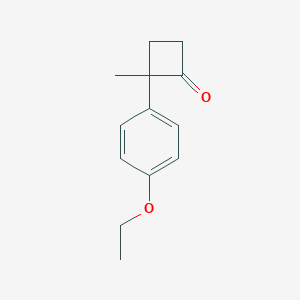
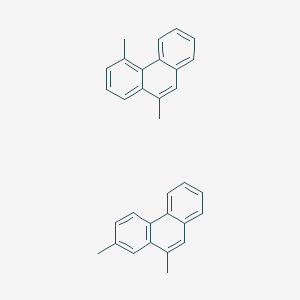
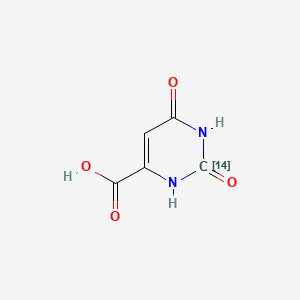
![1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]-](/img/structure/B13809810.png)

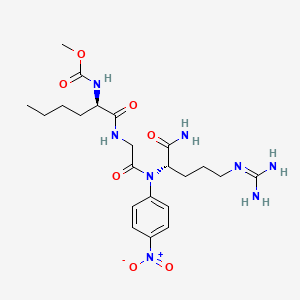
![(1R,2S,6R,7S)-3-oxatricyclo[5.2.1.02,6]decan-4-one](/img/structure/B13809825.png)
